P2X1 Purinoceptor Antagonism: A Distinct Profile Compared to a High-Affinity Salicylanilide
N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide demonstrates a moderate antagonistic effect on the human P2X1 purinoceptor (IC50 = 567 nM) in a cellular assay [1]. This profile differs markedly from that of niclosamide, a structurally distinct salicylanilide which exhibits nanomolar affinity for the 5-HT7 serotonin receptor (Ki = 12 nM) [2]. This comparison highlights that while both are salicylanilides, their substitution patterns drive divergent primary target engagement. No high-strength direct comparator data is available for this specific compound.
| Evidence Dimension | In vitro functional antagonism (IC50) vs. binding affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 567 nM (P2X1 receptor) |
| Comparator Or Baseline | Niclosamide: Ki = 12 nM (5-HT7 receptor) |
| Quantified Difference | Target compound shows a distinct target profile; 47-fold weaker potency on P2X1 compared to Niclosamide's potency on 5-HT7. |
| Conditions | Target: Antagonist activity at non-desensitizing human P2X1 receptor (P2X2/P2X1 chimera) expressed in 1321N1 cells. Comparator: Displacement of [3H]-5-CT from human 5HT7 receptor expressed in HEK293 cells. |
Why This Matters
For research programs focused on P2X1-mediated pathways, this compound provides a defined, moderate-potency starting point that is distinct from the high-potency 5-HT7 activity observed in other salicylanilides like niclosamide.
- [1] BindingDB. (2025). BDBM50540444 (CHEMBL2179170). Affinity Data: IC50 567 nM for human P2X1 receptor. View Source
- [2] BindingDB. (2025). BDBM50070613 (CHEMBL3409035). Affinity Data: Ki 12 nM for human 5-HT7 receptor. View Source
